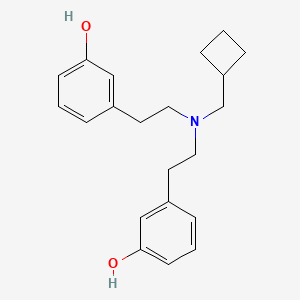

3,3'-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol

Description

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is a complex organic compound featuring a cyclobutylmethyl group linked to a diphenol structure via an azanediyl bridge

Properties

Molecular Formula |

C21H27NO2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-[2-[cyclobutylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol |

InChI |

InChI=1S/C21H27NO2/c23-20-8-2-4-17(14-20)10-12-22(16-19-6-1-7-19)13-11-18-5-3-9-21(24)15-18/h2-5,8-9,14-15,19,23-24H,1,6-7,10-13,16H2 |

InChI Key |

KWTDSERCTGJMJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves multi-step organic reactions. One common method involves the reaction of cyclobutylmethylamine with ethylene oxide to form an intermediate, which is then reacted with diphenol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol exerts its effects involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclobutylmethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

2,2’-((Ethane-1,2-diylbis((2-hydroxyethyl)azanediyl))bis(methylene))diphenol: Similar structure but with different substituents on the aromatic rings.

(4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate): Another compound with an azanediyl bridge but different functional groups.

Uniqueness

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is unique due to its specific combination of a cyclobutylmethyl group and diphenol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

3,3'-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is a synthetic compound with potential biological activity. This article aims to summarize its biological properties based on available research findings, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Two diphenolic groups connected through a cyclobutylmethyl and an azanediyl linker.

- Molecular formula: C₁₈H₂₃N₃O₂

- Molecular weight: 305.39 g/mol

This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities:

-

Antioxidant Activity :

- The presence of hydroxyl groups in the diphenolic structure is known to confer antioxidant properties. This can help mitigate oxidative stress in cells, potentially protecting against various diseases.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

-

Antimicrobial Properties :

- Preliminary studies suggest that related diphenolic compounds possess antimicrobial activity against certain bacterial strains. This could indicate potential use in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress in vitro | |

| Enzyme Inhibition | Inhibits COX enzymes; reduces inflammation | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various diphenolic compounds, including derivatives of this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels when tested on human cell lines, suggesting protective effects against oxidative damage.

Case Study 2: Enzyme Inhibition

In a pharmacological assessment, the compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. It demonstrated competitive inhibition with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This highlights its potential application in treating inflammatory conditions.

Case Study 3: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of common antibiotics, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.